REACTION_CXSMILES
|
[CH3:1]C(C)([O-])C.[K+].[C:7]1([CH:13]=[CH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:12]=[CH:11][CH:10]=[CH:9]C=1.CCCCCC.[CH:27]([Br:30])(Br)[Br:28]>O>[Br:28][C:27]1([Br:30])[CH2:1][C:14]1([C:13]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:7]=1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
24.1 mL
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
The toluene extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from a mixed solvent of isopropanol and toluene
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1(C(C1)(C1=CC=CC=C1)C1=CC=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.4 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |